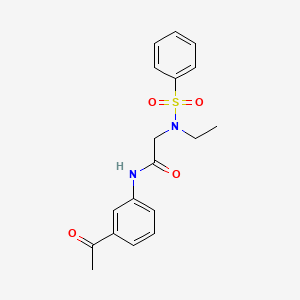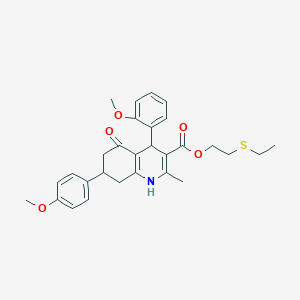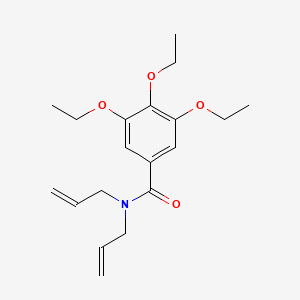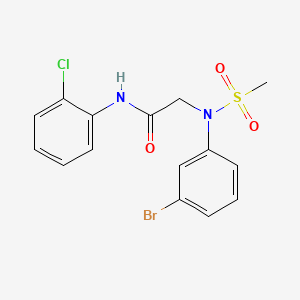
N~1~-(3-acetylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1-(3-acetylphenyl)-N2-ethyl-N2-(phenylsulfonyl)glycinamide, commonly known as APETAG, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. APETAG is a member of the class of compounds known as glycine amides, which are known to have a variety of biological activities.
作用機序
The mechanism of action of APETAG is not fully understood, but it is believed to involve the inhibition of the enzyme glycine N-acyltransferase (GLYAT), which is involved in the metabolism of glycine. GLYAT is overexpressed in many cancer cells, and its inhibition by APETAG leads to a decrease in the levels of intracellular glycine. This, in turn, leads to a decrease in the levels of glutathione, a major antioxidant in cells, and an increase in oxidative stress, ultimately leading to cell death.
Biochemical and Physiological Effects:
APETAG has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the levels of intracellular glycine and glutathione, increase oxidative stress, and induce apoptosis in cancer cells. APETAG has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
実験室実験の利点と制限
One of the major advantages of APETAG is its ability to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment. However, one of the limitations of APETAG is its potential toxicity, as it has been shown to induce apoptosis in non-cancerous cells as well. This highlights the need for further research to determine the optimal dosage and administration of APETAG for cancer treatment.
将来の方向性
There are several future directions for research on APETAG. One area of research is the development of more potent and selective inhibitors of GLYAT, which could potentially have fewer side effects than APETAG. Another area of research is the identification of biomarkers that could predict the response of cancer cells to APETAG, which could help to personalize cancer treatment. Finally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of APETAG in cancer treatment.
合成法
APETAG can be synthesized through a multi-step process involving the reaction of 3-acetylphenyl isocyanate with N-ethylglycine, followed by the reaction of the resulting product with phenylsulfonyl chloride. The final product is obtained through a purification process involving column chromatography.
科学的研究の応用
APETAG has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer cells. APETAG has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
特性
IUPAC Name |
N-(3-acetylphenyl)-2-[benzenesulfonyl(ethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-3-20(25(23,24)17-10-5-4-6-11-17)13-18(22)19-16-9-7-8-15(12-16)14(2)21/h4-12H,3,13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWZGYORZDLWGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=CC(=C1)C(=O)C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-3-phenyl-5-isoxazolyl]acetamide](/img/structure/B5083092.png)
![N-(1-{1-[4-(2-hydroxyethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B5083101.png)
![butyl [5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5083105.png)
![1,3-dibenzyl-2-[4-(benzyloxy)phenyl]imidazolidine](/img/structure/B5083106.png)

![((2S*,4R*,5R*)-5-(4-chlorophenyl)-1-ethyl-4-{[(1-ethyl-4-piperidinyl)amino]methyl}-2-methyl-2-pyrrolidinyl)methanol](/img/structure/B5083114.png)
![N-butyl-3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5083122.png)

![(4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine](/img/structure/B5083127.png)


![4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid](/img/structure/B5083149.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5083167.png)
![7-(diethylamino)-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B5083179.png)